(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol
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Overview
Description
(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol involves multiple steps, including the formation of the fused ring system and the introduction of the ethynyl and phenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel, to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5aR,5bS,7aS,8R,10aS,10bR)-8-ethynyl-7a-methyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11,12-hexadecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-8-yl acetate .
- (1S,5aR,5bS,7aR,8R,10aS,10bR,12aR)-1,5a,7a,10a-Tetramethyl-8-[(2R)-6-methyl-2-heptanyl]hexadecahydrocyclopenta[5,6]naphtho[1,2-d]azepin .
Uniqueness
The uniqueness of (5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol lies in its specific structural features, such as the presence of the ethynyl and phenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C28H32N2O |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-phenyl-6,7-diazapentacyclo[11.7.0.02,10.05,9.014,18]icosa-5(9),7,10-trien-17-ol |
InChI |
InChI=1S/C28H32N2O/c1-4-28(31)17-13-24-20-10-11-22-21-18-29-30(19-8-6-5-7-9-19)25(21)14-15-26(22,2)23(20)12-16-27(24,28)3/h1,5-9,11,18,20,23-24,31H,10,12-17H2,2-3H3/t20-,23+,24+,26+,27+,28+/m1/s1 |
InChI Key |
QFPLEWIZXMYBLC-UELGWYSCSA-N |
Isomeric SMILES |
C[C@]12CCC3=C(C1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C#C)O)C)C=NN3C6=CC=CC=C6 |
Canonical SMILES |
CC12CCC3=C(C1=CCC4C2CCC5(C4CCC5(C#C)O)C)C=NN3C6=CC=CC=C6 |
Origin of Product |
United States |
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